molecular formula C21H21Cl2FN2O3 B2396171 2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide CAS No. 1234840-83-5

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide

Número de catálogo B2396171
Número CAS: 1234840-83-5
Peso molecular: 439.31
Clave InChI: SBYDSMGDOGXBEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,4-dichlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide, commonly known as DFP-10825, is a novel and potent inhibitor of the dopamine D3 receptor. DFP-10825 has been shown to have potential therapeutic effects in the treatment of neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease.

Mecanismo De Acción

DFP-10825 is a selective antagonist of the dopamine D3 receptor, which is highly expressed in the mesolimbic reward pathway and the prefrontal cortex. By blocking the dopamine D3 receptor, DFP-10825 reduces the rewarding effects of drugs of abuse and decreases the motivation to seek drugs. DFP-10825 also has an effect on the dopamine D2 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects in preclinical models. In animal models of drug addiction, DFP-10825 has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing. DFP-10825 has also been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the prefrontal cortex and the nucleus accumbens. In animal models of Parkinson's disease, DFP-10825 has been shown to increase dopamine release in the striatum, a brain region involved in motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of DFP-10825 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of DFP-10825 is its relatively short half-life, which may require frequent dosing in animal studies.

Direcciones Futuras

Further research is needed to fully understand the potential therapeutic effects of DFP-10825 in the treatment of neurological and psychiatric disorders. Future studies could investigate the effects of DFP-10825 on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, future studies could investigate the potential of DFP-10825 as a treatment for other disorders, such as depression and anxiety. Finally, the development of longer-acting formulations of DFP-10825 could improve its efficacy in preclinical models.

Métodos De Síntesis

DFP-10825 is synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-fluorobenzoyl chloride to form 2-(2,4-dichlorophenoxy)benzoyl fluoride. This intermediate is then reacted with piperidine to form 2-(2,4-dichlorophenoxy)-N-(1-piperidin-4-ylmethyl)benzamide, which is subsequently converted to DFP-10825 by reaction with acetic anhydride and triethylamine.

Aplicaciones Científicas De Investigación

DFP-10825 has been extensively studied in preclinical models for its potential therapeutic effects in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In animal models, DFP-10825 has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. DFP-10825 has also been shown to improve cognitive function and reduce motor symptoms in animal models of Parkinson's disease.

Propiedades

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2FN2O3/c22-15-5-6-19(17(23)11-15)29-13-20(27)25-12-14-7-9-26(10-8-14)21(28)16-3-1-2-4-18(16)24/h1-6,11,14H,7-10,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYDSMGDOGXBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.